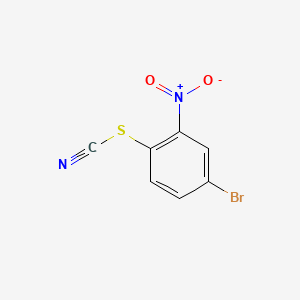

4-Bromo-2-nitro-1-thiocyanatobenzene

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

(4-bromo-2-nitrophenyl) thiocyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrN2O2S/c8-5-1-2-7(13-4-9)6(3-5)10(11)12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGXZHZFRPAQKCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)[N+](=O)[O-])SC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50675186 | |

| Record name | 4-Bromo-2-nitrophenyl thiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50675186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157645-54-0 | |

| Record name | 4-Bromo-2-nitrophenyl thiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50675186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Bromo-2-nitro-1-thiocyanatobenzene chemical properties

An In-Depth Technical Guide to the Chemical Properties and Synthetic Utility of 4-Bromo-2-nitro-1-thiocyanatobenzene

Executive Summary

4-Bromo-2-nitro-1-thiocyanatobenzene is a polyfunctionalized aromatic compound possessing a unique combination of reactive sites: a bromo substituent, a nitro group, and a thiocyanate moiety. This strategic arrangement of functional groups on a benzene scaffold makes it a highly versatile, albeit specialized, intermediate for advanced organic synthesis. The strong electron-withdrawing nature of the nitro group significantly influences the molecule's reactivity, particularly activating the ring for nucleophilic aromatic substitution. This guide provides a comprehensive analysis of the known and predicted chemical properties, a plausible synthetic pathway, and the potential applications of 4-Bromo-2-nitro-1-thiocyanatobenzene for professionals in chemical research and drug development.

Molecular Structure and Physicochemical Properties

4-Bromo-2-nitro-1-thiocyanatobenzene is characterized by a benzene ring substituted at positions 1, 2, and 4. The interplay between the ortho-directing but deactivating bromo group, the strongly meta-directing and deactivating nitro group, and the thiocyanate group defines its chemical behavior. Publicly available experimental data on its physical properties is limited; therefore, properties are primarily based on structural analogs and computational predictions.

Table 1: Core Compound Identifiers and Properties

| Property | Value | Source |

| IUPAC Name | 4-Bromo-2-nitro-1-thiocyanatobenzene | - |

| CAS Number | 157645-54-0 | [1] |

| Molecular Formula | C₇H₃BrN₂O₂S | [1] |

| Molecular Weight | 259.08 g/mol | [1] |

| Appearance | (Predicted) Yellowish solid | Inferred from analogs[2] |

| Melting/Boiling Point | Data not available | - |

| Solubility | Expected to be soluble in common organic solvents (e.g., DMSO, DMF, Acetone); insoluble in water. | - |

Proposed Synthesis Pathway

A direct, documented synthesis for 4-Bromo-2-nitro-1-thiocyanatobenzene is not readily found in peer-reviewed literature. However, a logical and robust synthetic route can be designed based on established transformations of aromatic amines. The most viable pathway involves the diazotization of the readily available precursor, 4-bromo-2-nitroaniline, followed by a Sandmeyer-type thiocyanation.

Caption: Proposed two-stage synthesis of 4-Bromo-2-nitro-1-thiocyanatobenzene.

Experimental Protocol: Synthesis of Precursor (4-Bromo-2-nitroaniline)

This protocol is adapted from established methods for the selective bromination of 2-nitroaniline.[2][3] The rationale for this route over the nitration of 4-bromoaniline is to avoid the need for protecting and deprotecting the amino group, leading to a more atom-economical process.[3]

-

Reaction Setup: In a 500 mL four-neck flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 273.5 g of a 15% potassium bromide solution.

-

Acidification: While stirring, slowly add 48.5 g of 98% sulfuric acid. Maintain stirring for 30 minutes to ensure homogeneity.

-

Addition of Substrate: Add 88 g (0.481 mol) of 2-nitroaniline to the mixture. Heat the suspension to 35°C.

-

Bromine Generation & Reaction: Slowly add a 30% sodium chlorate solution dropwise. The in situ generation of bromine from bromide and chlorate in an acidic medium is a safer and more controlled alternative to using elemental bromine.[3] Maintain the temperature at 35°C for 30 minutes after the addition is complete.

-

Reaction Completion: Increase the temperature to 75°C and maintain for 2 hours to drive the reaction to completion.

-

Workup: Cool the reaction mixture to room temperature. Collect the precipitate by vacuum filtration.

-

Purification: Wash the filter cake thoroughly with water until the filtrate's pH is neutral (pH 5-8). Dry the resulting pale-yellow solid to obtain 4-Bromo-2-nitroaniline.[2]

Proposed Protocol: Diazotization and Thiocyanation

This proposed second stage utilizes the Sandmeyer reaction, a cornerstone of aromatic chemistry for converting anilines to a wide variety of functional groups.

-

Diazotization: Suspend the synthesized 4-bromo-2-nitroaniline in an aqueous solution of sulfuric acid. Cool the mixture to 0-5°C in an ice-salt bath. Add a solution of sodium nitrite in water dropwise, keeping the temperature below 5°C to form the intermediate diazonium salt. The reaction's completion can be tested with starch-iodide paper.

-

Thiocyanation: In a separate flask, prepare a solution of potassium thiocyanate (KSCN) or a suspension of copper(I) thiocyanate (CuSCN) in water. Add the cold diazonium salt solution slowly to the thiocyanate solution with vigorous stirring.

-

Isolation: Allow the mixture to warm to room temperature and stir for several hours. The solid product will precipitate.

-

Purification: Collect the solid by filtration, wash with water, and purify by recrystallization from a suitable solvent like ethanol to yield 4-Bromo-2-nitro-1-thiocyanatobenzene.

Chemical Reactivity and Synthetic Potential

The molecule's functionality allows for a diverse range of chemical transformations, making it a valuable building block for combinatorial chemistry and targeted synthesis.

Caption: Reactivity map of 4-Bromo-2-nitro-1-thiocyanatobenzene.

-

Nucleophilic Aromatic Substitution (SNAr): The nitro group is a powerful activating group for SNAr, strongly withdrawing electron density from the ring, particularly at the ortho and para positions.[4] This activation facilitates the displacement of the bromide—a good leaving group—by a wide range of nucleophiles (e.g., amines, alkoxides, thiolates). This reaction is fundamental for introducing further diversity into the molecular scaffold.

-

Reduction of the Nitro Group: The nitro group can be readily reduced to a primary amine (-NH₂) using standard conditions such as Sn/HCl, Fe/HCl, or catalytic hydrogenation (H₂/Pd-C). The resulting 4-bromo-2-amino-1-thiocyanatobenzene is a valuable intermediate, as the amino group is a key pharmacophore and a handle for further reactions like amide bond formation or diazotization.[5]

-

Transformations of the Thiocyanate Group: The thiocyanate moiety is a versatile functional group. It can be hydrolyzed to form a thiol (thiophenol), which is a key structural motif in many biologically active compounds. It can also be reduced or alkylated, providing access to various sulfur-containing derivatives.

Spectroscopic Characterization (Predicted)

While experimental spectra are not publicly available, the structure allows for reliable prediction of its key spectroscopic features.

-

¹H NMR: The aromatic region should display three distinct signals corresponding to the three protons on the benzene ring. Due to the anisotropic effects of the substituents, these protons will be in different chemical environments, likely exhibiting complex splitting patterns (doublets and doublets of doublets).

-

¹³C NMR: Seven signals are expected: six for the aromatic carbons and one for the thiocyanate carbon. The carbons attached to the electronegative bromine, nitro, and thiocyanate groups will be significantly deshielded.

-

IR Spectroscopy: Characteristic absorption bands are predicted for:

-

Nitro (NO₂) group: Strong asymmetric and symmetric stretching vibrations around 1530-1550 cm⁻¹ and 1340-1360 cm⁻¹.

-

Thiocyanate (SCN) group: A sharp, strong absorption band around 2140-2175 cm⁻¹.

-

C-Br stretch: In the fingerprint region, typically below 800 cm⁻¹.

-

-

Mass Spectrometry: The mass spectrum will show a characteristic molecular ion peak (M⁺). Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are ~50:50), a prominent M+2 peak of nearly equal intensity to the M⁺ peak will be observed, which is a definitive indicator of a monobrominated compound.

Potential Applications in Drug Development and Research

Aromatic nitro compounds are crucial in the synthesis of many drugs and bioactive molecules.[6] Intermediates like 1-Bromo-4-nitrobenzene are foundational building blocks in the pharmaceutical and agrochemical industries.[5] By extension, 4-Bromo-2-nitro-1-thiocyanatobenzene serves as a high-potential scaffold for several reasons:

-

Orthogonal Functionality: The three different functional groups can be addressed with selective chemical reactions, allowing for a step-wise and controlled elaboration of the molecular structure.

-

Scaffold for Library Synthesis: Its capacity to undergo diverse reactions at three distinct points makes it an ideal starting material for creating libraries of novel compounds for high-throughput screening in drug discovery programs.

-

Bioisostere Introduction: The thiocyanate group can serve as a bioisostere for other functional groups or as a precursor to thiols, which are important in many biological systems for their metal-binding and antioxidant properties.

Safety and Handling

No specific Material Safety Data Sheet (MSDS) for 4-Bromo-2-nitro-1-thiocyanatobenzene is widely available. However, based on structurally related compounds such as bromonitrobenzenes and nitroanilines, significant hazards should be assumed.[7][8][9][10]

-

Toxicity: Likely to be harmful or toxic if swallowed, inhaled, or absorbed through the skin.[9][10]

-

Irritation: Expected to cause skin and serious eye irritation.[7][8][11] May cause respiratory irritation.[11]

-

Handling Precautions:

-

Handle only in a well-ventilated area, preferably a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7][8]

-

Avoid formation of dust and aerosols.

-

Store in a tightly closed container in a cool, dry place.

-

Crucially, a compound-specific MSDS must be obtained and reviewed before any handling or experimental work.

-

Conclusion

4-Bromo-2-nitro-1-thiocyanatobenzene is a chemical intermediate with significant untapped potential. Its unique trifunctional nature provides a rich platform for synthetic diversification. While a lack of published data necessitates a predictive approach to its properties and synthesis, the underlying chemical principles are well-established. For researchers in medicinal chemistry and materials science, this compound represents a versatile building block for the rational design and synthesis of novel, complex molecules.

References

-

Chem Service. (2016). Safety Data Sheet: 1-Bromo-2-nitrobenzene. Retrieved from [Link]

-

Thermo Fisher Scientific. (2025). Safety Data Sheet: 1-(2-Bromoethyl)-4-nitrobenzene. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-2-nitrobenzene-1-thiol. National Center for Biotechnology Information. Retrieved from [Link]

-

UCL Discovery. (n.d.). Stereoselective Synthesis of Densely Substituted Tetrahydroquinolines by a Conjugate Addition nitro-Mannich Reaction. Retrieved from [Link]

-

Organic Syntheses. (n.d.). m-BROMONITROBENZENE. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 4-Thiocyano-2-nitroaniline. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Experiment: Synthesis of 1-Bromo-4-nitrobenzene. Science Learning Center. Retrieved from [Link]

-

Quora. (2021). What is the synthesis of 2-Bromo-4-nitrophenol from benzene? Retrieved from [Link]

-

YouTube. (2024). synthesis of 4-bromo-2-nitrotoluene. Dr. Tania CS. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-2-nitroanisole. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-2-iodo-1-nitrobenzene. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-2-nitroaniline. National Center for Biotechnology Information. Retrieved from [Link]

-

MDPI. (n.d.). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Retrieved from [Link]

-

YouTube. (2024). The correct sequence of reagents used in the preparation of 4-bromo-2-nitroethyl benzene from... Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-2-ethyl-1-nitrobenzene. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 1-Bromo-4-nitrobenzene. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (2025). NMR and MS data for novel bioactive constituents from Pugionium cornutum L. Gaertn. Retrieved from [Link]

Sources

- 1. 157645-54-0|4-Bromo-2-nitro-1-thiocyanatobenzene|BLD Pharm [bldpharm.com]

- 2. Page loading... [wap.guidechem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. echemi.com [echemi.com]

- 5. nbinno.com [nbinno.com]

- 6. mdpi.com [mdpi.com]

- 7. fishersci.com [fishersci.com]

- 8. cdnisotopes.com [cdnisotopes.com]

- 9. cdn.chemservice.com [cdn.chemservice.com]

- 10. 4-Bromo-2-nitrobenzene-1-thiol | C6H4BrNO2S | CID 21980019 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. assets.thermofisher.com [assets.thermofisher.com]

An In-Depth Technical Guide to the Synthesis and Structural Elucidation of 4-Bromo-2-nitro-1-thiocyanatobenzene

This guide provides a comprehensive technical overview for the synthesis and detailed structural elucidation of 4-Bromo-2-nitro-1-thiocyanatobenzene (CAS 157645-54-0), a substituted aromatic compound with potential applications as a versatile intermediate in the development of novel pharmaceuticals and functional materials. This document is intended for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale for the chosen methodologies.

Introduction and Strategic Overview

4-Bromo-2-nitro-1-thiocyanatobenzene is a polyfunctionalized benzene ring, making it a valuable scaffold for further chemical modifications. The presence of the nitro (-NO₂), bromo (-Br), and thiocyanato (-SCN) groups offers multiple reaction sites for constructing more complex molecular architectures. The electron-withdrawing nature of the nitro group significantly influences the reactivity of the aromatic ring, while the thiocyanate group is a well-known precursor for a variety of sulfur-containing heterocycles.[1]

The structural confirmation of such a molecule is paramount and relies on a synergistic application of modern spectroscopic techniques. This guide will first detail a robust, two-step synthesis pathway starting from commercially available precursors. Subsequently, it will provide a comprehensive guide to the structural elucidation of the final compound, leveraging mass spectrometry, infrared spectroscopy, and both proton and carbon nuclear magnetic resonance spectroscopy.

Synthetic Pathway: From Aniline to the Target Thiocyanate

The most logical and efficient synthetic route to 4-Bromo-2-nitro-1-thiocyanatobenzene commences with the synthesis of its immediate precursor, 4-Bromo-2-nitroaniline, followed by a Sandmeyer-type reaction to introduce the thiocyanate functionality.

Caption: Overall synthetic workflow for 4-Bromo-2-nitro-1-thiocyanatobenzene.

Experimental Protocol: Synthesis of 4-Bromo-2-nitroaniline (Precursor)

The synthesis of 4-bromo-2-nitroaniline from 2-nitroaniline is a well-established procedure.[2] This method utilizes an in-situ generation of the brominating agent, which is a safer and more controlled alternative to using liquid bromine.

Methodology:

-

Reagent Preparation: In a 500 mL four-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, prepare a 15% (w/v) solution of potassium bromide (KBr) in water.

-

Acidification: While stirring, slowly add concentrated (98%) sulfuric acid (H₂SO₄). Continue stirring for 30 minutes to ensure homogeneity.

-

Substrate Addition: Add 2-nitroaniline to the mixture and gently heat to 35°C.

-

Bromination: Slowly add a 30% (w/v) aqueous solution of sodium chlorate (NaClO₃) dropwise. The temperature should be carefully maintained at 35°C for 30 minutes. The reaction of bromide, chlorate, and acid generates the electrophilic bromine species in situ.

-

Reaction Completion: Heat the reaction mixture to 75°C and maintain this temperature for 2 hours to ensure the reaction goes to completion.[2]

-

Work-up and Purification:

-

Cool the mixture to room temperature. A precipitate of the product will form.

-

Filter the precipitate using a Büchner funnel.

-

Wash the filter cake with copious amounts of water until the pH of the filtrate is neutral (pH 5-8). This step is crucial to remove any residual acid.

-

Dry the resulting pale-yellow solid to obtain 4-Bromo-2-nitroaniline. The purity can be checked by melting point determination and thin-layer chromatography.

-

Experimental Protocol: Synthesis of 4-Bromo-2-nitro-1-thiocyanatobenzene

This procedure is an adaptation of the Sandmeyer thiocyanation, a reliable method for converting an aromatic amino group into a thiocyanate group via a diazonium salt intermediate.[3]

Methodology:

-

Diazotization:

-

In a 250 mL beaker, suspend 4-Bromo-2-nitroaniline in a mixture of concentrated hydrochloric acid and water.

-

Cool the suspension to 0-5°C in an ice-salt bath with vigorous stirring. Maintaining this low temperature is critical to prevent the decomposition of the diazonium salt.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise. The addition rate should be controlled to keep the temperature below 5°C. The formation of the diazonium salt is indicated by a slight color change.

-

After the addition is complete, continue stirring for an additional 15 minutes at 0-5°C.

-

-

Thiocyanation:

-

In a separate 500 mL flask, dissolve potassium thiocyanate (KSCN) in water and add a catalytic amount of copper(I) thiocyanate (CuSCN). Cool this solution to 0-5°C.

-

Slowly add the cold diazonium salt solution to the stirred KSCN/CuSCN solution. Vigorous nitrogen gas evolution will be observed. The copper(I) catalyst facilitates the radical-nucleophilic aromatic substitution.

-

After the addition is complete, allow the mixture to slowly warm to room temperature and then stir for an additional 1-2 hours.

-

-

Isolation and Purification:

-

The solid product is collected by vacuum filtration.

-

The crude product should be washed thoroughly with cold water and then a small amount of cold ethanol to remove soluble impurities.

-

Recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, will yield the purified 4-Bromo-2-nitro-1-thiocyanatobenzene.

-

Comprehensive Structural Elucidation

The confirmation of the molecular structure of the synthesized 4-Bromo-2-nitro-1-thiocyanatobenzene requires a multi-faceted spectroscopic approach. The following sections detail the expected outcomes from each analytical technique.

Caption: Logical workflow for the structural elucidation of the target compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural information from its fragmentation pattern.

-

Molecular Ion Peak: The electron impact (EI) mass spectrum is expected to show a prominent molecular ion (M⁺) peak. Due to the presence of bromine, a characteristic isotopic pattern will be observed. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Therefore, the spectrum will display two peaks of nearly equal intensity for the molecular ion: one at m/z 258 (for C₇H₃⁷⁹BrN₂O₂S) and another at m/z 260 (for C₇H₃⁸¹BrN₂O₂S).[4]

-

Key Fragmentation Patterns:

-

Loss of NO₂: A significant fragment corresponding to the loss of a nitro group (M - 46) is expected.

-

Loss of SCN: A fragment resulting from the loss of the thiocyanate group (M - 58) may be observed.

-

Loss of Br: Cleavage of the C-Br bond would result in a fragment at (M - 79/81).

-

The fragmentation of the nitro group itself can lead to peaks corresponding to the loss of O (M - 16) and NO (M - 30).[5]

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

-

-NO₂ Group: Two strong and characteristic absorption bands are expected for the nitro group:

-

Asymmetric stretching: ~1520-1560 cm⁻¹

-

Symmetric stretching: ~1345-1385 cm⁻¹

-

-

-SCN Group: A sharp, strong absorption band corresponding to the C≡N triple bond stretch of the thiocyanate group is expected in the range of 2140-2175 cm⁻¹.[6] The position of this band can help distinguish it from an isothiocyanate (-NCS), which typically appears at a lower frequency.

-

Aromatic Ring:

-

C-H stretching: ~3050-3100 cm⁻¹

-

C=C stretching (in-ring): Multiple bands in the 1400-1600 cm⁻¹ region.

-

C-H out-of-plane bending: The pattern in the 675-900 cm⁻¹ region can sometimes give clues about the substitution pattern of the benzene ring.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule.

The ¹H NMR spectrum will show signals for the three protons on the aromatic ring. Their chemical shifts and coupling patterns are diagnostic of the substitution pattern.

-

Predicted Chemical Shifts and Multiplicities:

-

The protons on the ring are designated H-3, H-5, and H-6 (with the thiocyanate group at C-1).

-

H-3: This proton is ortho to both the strongly electron-withdrawing -NO₂ group and the -SCN group. It is expected to be the most deshielded proton, appearing as a doublet with a small coupling constant (J ≈ 2-3 Hz) due to meta-coupling with H-5. Expected chemical shift: ~8.2-8.4 ppm.

-

H-5: This proton is meta to the -NO₂ and -SCN groups and ortho to the -Br atom. It will appear as a doublet of doublets, split by H-6 (ortho-coupling, J ≈ 8-9 Hz) and H-3 (meta-coupling, J ≈ 2-3 Hz). Expected chemical shift: ~7.8-8.0 ppm.

-

H-6: This proton is ortho to the -SCN group and meta to the -Br and -NO₂ groups. It is expected to be the most shielded of the three protons and will appear as a doublet due to ortho-coupling with H-5 (J ≈ 8-9 Hz). Expected chemical shift: ~7.6-7.8 ppm.

-

The deshielding effect of substituents on aromatic protons generally follows the order: -NO₂ > -Br > -SCN.[7][8]

The ¹³C NMR spectrum will show seven distinct signals, one for each carbon atom in the molecule.

-

Predicted Chemical Shifts:

-

C-1 (C-SCN): The carbon bearing the thiocyanate group. Its chemical shift will be influenced by the electronegativity of the sulfur and the resonance effects. Expected shift: ~115-125 ppm.

-

C-2 (C-NO₂): The carbon attached to the strongly electron-withdrawing nitro group. This carbon is expected to be significantly deshielded. Expected shift: ~148-152 ppm.

-

C-3: This carbon is adjacent to the nitro group and will also be deshielded. Expected shift: ~125-130 ppm.

-

C-4 (C-Br): The carbon bearing the bromine atom. The "heavy atom effect" of bromine can cause a slight shielding effect compared to what would be expected based on electronegativity alone. Expected shift: ~118-122 ppm.

-

C-5: Expected shift: ~135-140 ppm.

-

C-6: Expected shift: ~130-135 ppm.

-

SCN: The carbon of the thiocyanate group itself is expected to appear in the range of ~110-115 ppm.

-

These predictions are based on substituent effect data for substituted benzenes.[7]

Summary of Expected Analytical Data

| Parameter | Expected Value/Observation | Rationale/Reference |

| Molecular Formula | C₇H₃BrN₂O₂S | --- |

| Molecular Weight | 259.08 g/mol | --- |

| MS (EI) | M⁺ peaks at m/z 258 and 260 (approx. 1:1 ratio) | Isotopic distribution of ⁷⁹Br and ⁸¹Br.[4] |

| IR (cm⁻¹) | ~2150 (strong, sharp), ~1540 (strong), ~1360 (strong) | -SCN stretch, asymmetric -NO₂ stretch, symmetric -NO₂ stretch.[6] |

| ¹H NMR (ppm) | ~8.3 (d), ~7.9 (dd), ~7.7 (d) | Three aromatic protons with distinct chemical shifts and coupling patterns due to substituent effects.[7] |

| ¹³C NMR (ppm) | 7 distinct signals, including one for the SCN carbon (~112 ppm) | Unique chemical environment for each carbon atom. |

Safety and Handling

Aromatic nitro compounds should be handled with care as they can be toxic and are often skin irritants. Thiocyanates and their isocyanate isomers can also be hazardous.[9][10]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Engineering Controls: All manipulations should be performed in a well-ventilated chemical fume hood.

-

Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Conclusion

The synthesis of 4-Bromo-2-nitro-1-thiocyanatobenzene can be reliably achieved through a two-step process involving the bromination of 2-nitroaniline followed by a Sandmeyer thiocyanation. The structural elucidation of the final product is unequivocally accomplished through the combined use of mass spectrometry, IR spectroscopy, and ¹H and ¹³C NMR spectroscopy. The predicted data in this guide provides a robust framework for the confirmation of the target molecule's structure, enabling its use in further research and development endeavors.

References

-

PubChem. (n.d.). 4-Bromo-2-nitroanisole. National Center for Biotechnology Information. Available at: [Link]

-

ResearchGate. (n.d.). 1H and 13C NMR chemical shifts of nitrobenzene amination products. Available at: [Link]

-

Chemistry Stack Exchange. (2017). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Available at: [Link]

-

ResearchGate. (2025). Development of a procedure for preparing 2-nitro-4-thiocyanoaniline. Available at: [Link]

-

PubChem. (n.d.). 4-Bromo-2-nitrobenzene-1-thiol. National Center for Biotechnology Information. Available at: [Link]

-

International Labour Organization. (2011). Nitrocompounds, Aromatic. ILO Encyclopaedia of Occupational Health and Safety. Available at: [Link]

-

YouTube. (2024). synthesis of 4-bromo-2-nitrotoluene- Dr. Tania CS. Available at: [Link]

-

YouTube. (2022). Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene. Available at: [Link]

-

Organic Syntheses. (n.d.). m-BROMONITROBENZENE. Available at: [Link]

-

Gas-Sensing.com. (n.d.). Exploring Aromatic Isocyanates: Properties, Applications, and Safety. Available at: [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Available at: [Link]

-

Canadian Science Publishing. (n.d.). Synthesis and vibrational spectra of lead(II) thiocyanate complexes. Available at: [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Available at: [Link]

-

Wikipedia. (n.d.). Organic thiocyanates. Available at: [Link]

-

Science Learning Center. (n.d.). Experiment : Synthesis of 1-Bromo-4-nitrobenzen ee. Available at: [Link]

-

PMC. (2020). Mechanochemical Thiocyanation of Aryl Compounds via C–H Functionalization. Available at: [Link]

-

Chemistry LibreTexts. (2021). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Available at: [Link]

-

Research India Publications. (n.d.). Growth and Characterization of 4 –Bromo 2-nitro Aniline a New Nonlinear Optical Organic Crystal. Available at: [Link]

-

YouTube. (2023). Bromo pattern in Mass Spectrometry. Available at: [Link]

-

ResearchGate. (n.d.). Infrared spectra: (a) P4VP and (b) thiocyanate (c) chloride and (d) sulfate complexes. Available at: [Link]

-

Exploring the Properties and Applications of 4-Bromo-2-Nitrobenzoic Acid: A Versatile Compound for Various Industries. (n.d.). Available at: [Link]

-

Chemical shifts. (n.d.). Available at: [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

- Google Patents. (n.d.). CN110498752B - Preparation method of 4-propylthio-2-nitroaniline.

-

The halogen effect on the 13C NMR chemical shift in substituted benzenes. (2017). Chemical Science, 8(9), 6570–6576. Available at: [Link]

-

ResearchGate. (2025). Mass spectrometry of nitro compounds: Part I: Mass spectra of α-, β- and γ-deuterated 1-nitropropane. Available at: [Link]

-

RACO. (n.d.). Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. Available at: [Link]

-

PubMed. (2015). Spectroscopic characterization, antioxidant and antitumour studies of novel bromo substituted thiosemicarbazone and its copper(II), nickel(II) and palladium(II) complexes. Available at: [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Available at: [Link]

-

PubChem. (n.d.). 4-Bromo-2-nitrotoluene. National Center for Biotechnology Information. Available at: [Link]

-

Chemistry LibreTexts. (2021). 1.7: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

-

Infrared spectra of copper thiocyanate complexes. (n.d.). Available at: [Link]

-

PubChem. (n.d.). 4-Bromo-2-ethyl-1-nitrobenzene. National Center for Biotechnology Information. Available at: [Link]

Sources

- 1. Organic thiocyanates - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. youtube.com [youtube.com]

- 5. m.youtube.com [m.youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. gas-sensing.com [gas-sensing.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to 4-Bromo-2-nitrophenyl thiocyanate (CAS 157645-54-0)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct and comprehensive experimental data for 4-Bromo-2-nitrophenyl thiocyanate (CAS 157645-54-0) is limited in publicly accessible literature. This guide has been constructed by leveraging data from structurally analogous compounds to infer its properties, hazards, and potential applications. All information presented herein should be used as a guideline and supplemented with rigorous experimental verification.

Introduction

4-Bromo-2-nitrophenyl thiocyanate is a multifaceted organic compound, characterized by a benzene ring substituted with a bromine atom, a nitro group, and a thiocyanate group. This unique combination of functional groups suggests its potential as a versatile building block in medicinal chemistry and as a subject of interest in biochemical research. The electron-withdrawing nature of the nitro group, the reactivity of the thiocyanate moiety, and the strategic placement of the bromine atom offer numerous possibilities for synthetic transformations and potential biological interactions. This guide aims to provide a comprehensive overview of its predicted properties, potential hazards, and plausible applications, drawing upon the known characteristics of its constituent chemical motifs.

Predicted Physicochemical Properties

| Property | Predicted Value/Information | Basis for Prediction |

| Molecular Formula | C₇H₃BrN₂O₂S | |

| Molecular Weight | 259.08 g/mol | |

| Appearance | Likely a crystalline solid, yellow to off-white in color. | Based on related nitrophenyl compounds. |

| Solubility | Predicted to be soluble in common organic solvents like acetone, ethanol, and toluene; likely insoluble in water. | Based on the properties of similar aromatic compounds.[1] |

| Melting Point | Expected to have a melting point in the range of 100-120°C. | Inferred from related compounds like 4-Nitrophenyl isothiocyanate (110-112°C).[1] |

| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. | General recommendation for reactive organic compounds. |

Comprehensive Hazard Analysis and Safety Protocols

A dedicated Safety Data Sheet (SDS) for CAS 157645-54-0 is not widely available. The following hazard assessment is based on the known profiles of analogous compounds containing nitro, bromo, and thiocyanate functionalities.

Predicted Hazard Classification

| Hazard Class | Predicted Hazard Statement | Basis for Prediction |

| Acute Toxicity (Oral) | Harmful if swallowed. | Based on the hazard profile of 4-Bromo-2-nitroaniline.[2] |

| Skin Corrosion/Irritation | Causes skin irritation. | Based on the hazard profile of 4-Bromo-2-nitroaniline.[2] |

| Serious Eye Damage/Irritation | Causes serious eye irritation. | Based on the hazard profile of 4-Bromo-2-nitroaniline.[2] |

| Respiratory Sensitization | May cause allergy or asthma symptoms or breathing difficulties if inhaled. | Inferred from the hazards of isothiocyanates. |

| Skin Sensitization | May cause an allergic skin reaction. | Inferred from the hazards of isothiocyanates. |

| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation. | Based on the hazard profile of 4-Bromo-2-nitroaniline.[2] |

Recommended Safety Protocols

-

Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear nitrile or other appropriate chemical-resistant gloves and a lab coat.

-

Respiratory Protection: If working with fine powders or in an area with inadequate ventilation, use a NIOSH-approved respirator.

-

-

First Aid Measures:

-

Inhalation: Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Get medical attention.

-

Ingestion: Do NOT induce vomiting. If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately.

-

Synthetic Pathways

A plausible synthetic route to 4-Bromo-2-nitrophenyl thiocyanate involves the thiocyanation of a suitable precursor, such as 4-bromo-2-nitroaniline. This method is analogous to the synthesis of other aryl thiocyanates.

Proposed Synthesis of 4-Bromo-2-nitrophenyl thiocyanate

Sources

An In-depth Technical Guide to the Synthesis of 4-Bromo-2-nitro-1-thiocyanatobenzene

Abstract

This technical guide provides a comprehensive overview of a robust and efficient method for the synthesis of 4-Bromo-2-nitro-1-thiocyanatobenzene, a key intermediate for pharmaceutical and materials science research. This document moves beyond a simple recitation of procedural steps, offering a deep dive into the mechanistic underpinnings of the chosen synthetic strategy, a detailed, step-by-step experimental protocol, and a thorough discussion of the critical parameters that ensure a successful and reproducible outcome. The target audience for this guide includes researchers, scientists, and professionals in the field of drug development who require a practical and scientifically rigorous understanding of this synthesis.

Introduction: The Significance of 4-Bromo-2-nitro-1-thiocyanatobenzene

4-Bromo-2-nitro-1-thiocyanatobenzene is an aromatic compound characterized by a benzene ring substituted with a bromine atom, a nitro group, and a thiocyanate group. This unique combination of functional groups makes it a highly valuable building block in organic synthesis. The electron-withdrawing nature of the nitro and bromo groups, combined with the reactivity of the thiocyanate moiety, allows for a diverse range of subsequent chemical transformations.

Aryl thiocyanates are important precursors for the synthesis of various bioactive molecules and functional materials.[1] They can be readily converted into other sulfur-containing functional groups such as thiophenols, thioethers, and sulfonyl chlorides, which are prevalent in many pharmaceutical compounds. The nitro group can be reduced to an amine, providing a handle for the introduction of further diversity. Consequently, 4-Bromo-2-nitro-1-thiocyanatobenzene serves as a key intermediate in the development of novel therapeutic agents and advanced materials.

Strategic Approach to Synthesis: Direct Electrophilic Thiocyanation

While the classic Sandmeyer reaction, involving the diazotization of 4-bromo-2-nitroaniline followed by treatment with a thiocyanate salt, presents a viable synthetic route, this guide will focus on a more direct and efficient one-step approach: the electrophilic thiocyanation of 4-bromo-2-nitroaniline. This method, adapted from established procedures for the thiocyanation of anilines, offers several advantages, including fewer synthetic steps, milder reaction conditions, and often higher overall yields.[2][3]

The core of this strategy involves the in situ generation of an electrophilic thiocyanating agent from a thiocyanate salt and a halogen. This electrophile then attacks the electron-rich aromatic ring of 4-bromo-2-nitroaniline to afford the desired product. The regioselectivity of this reaction is controlled by the directing effects of the substituents already present on the aniline ring.

Mechanistic Insights: The Rationale Behind the Reaction

The electrophilic thiocyanation of 4-bromo-2-nitroaniline proceeds through a well-understood mechanism. The key steps are as follows:

-

Generation of the Electrophile: In the presence of a halogen, such as bromine (Br₂), the thiocyanate anion (SCN⁻) is oxidized to form thiocyanogen, (SCN)₂, or a related electrophilic species.

-

Electrophilic Aromatic Substitution: The electron-rich aniline ring of 4-bromo-2-nitroaniline acts as a nucleophile, attacking the electrophilic sulfur atom of the thiocyanating agent. The amino group is a strong activating group and an ortho-, para-director. The nitro group is a deactivating group and a meta-director. The bromine atom is a deactivating group but an ortho-, para-director. The directing effects of these groups synergistically favor the substitution at the position ortho to the amino group and para to the bromine atom, which is the desired position 1.

-

Rearomatization: The resulting intermediate, a resonance-stabilized carbocation (sigma complex), loses a proton to regenerate the aromaticity of the ring, yielding the final product, 4-Bromo-2-nitro-1-thiocyanatobenzene.

The choice of solvent, typically a polar aprotic solvent like acetic acid, is crucial as it facilitates the dissolution of the reactants and stabilizes the charged intermediates.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, with clear steps and checkpoints to ensure a successful synthesis.

Materials and Reagents

| Reagent/Material | Chemical Formula | Molar Mass ( g/mol ) | Purity | Supplier |

| 4-Bromo-2-nitroaniline | C₆H₅BrN₂O₂ | 217.02 | >98% | e.g., Sigma-Aldrich, TCI |

| Sodium Thiocyanate | NaSCN | 81.07 | >98% | e.g., Sigma-Aldrich, Alfa Aesar |

| Bromine | Br₂ | 159.81 | >99.5% | e.g., Sigma-Aldrich, Acros Organics |

| Glacial Acetic Acid | CH₃COOH | 60.05 | >99.7% | e.g., Fisher Scientific, VWR |

| Acetone | C₃H₆O | 58.08 | ACS Grade | e.g., Fisher Scientific, VWR |

| Deionized Water | H₂O | 18.02 | - | - |

Equipment

-

Three-necked round-bottom flask (250 mL)

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Thermometer

-

Ice-water bath

-

Büchner funnel and filter flask

-

Standard laboratory glassware

Step-by-Step Procedure

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add 4-bromo-2-nitroaniline (10.85 g, 0.05 mol) and sodium thiocyanate (12.16 g, 0.15 mol).

-

Dissolution: Add 100 mL of glacial acetic acid to the flask. Stir the mixture at room temperature until all the solids are dissolved.

-

Cooling: Cool the reaction mixture to 10-15 °C using an ice-water bath.

-

Addition of Bromine: Prepare a solution of bromine (8.0 g, 0.05 mol) in 20 mL of glacial acetic acid. Add this solution dropwise to the stirred reaction mixture via the dropping funnel over a period of 30-45 minutes, ensuring the temperature is maintained between 10-15 °C.

-

Reaction: After the addition is complete, continue to stir the reaction mixture at 10-15 °C for an additional 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching and Precipitation: Once the reaction is complete, slowly pour the reaction mixture into 500 mL of ice-cold water with vigorous stirring. A yellow solid will precipitate.

-

Isolation of the Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold water until the filtrate is neutral.

-

Drying and Purification: Dry the crude product in a vacuum oven at 40-50 °C. The product can be further purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield pure 4-Bromo-2-nitro-1-thiocyanatobenzene.

Visualization of the Experimental Workflow

Caption: Workflow for the synthesis of 4-Bromo-2-nitro-1-thiocyanatobenzene.

Characterization and Validation

The successful synthesis of 4-Bromo-2-nitro-1-thiocyanatobenzene should be confirmed by standard analytical techniques:

-

Melting Point: A sharp melting point is indicative of a pure compound.

-

Spectroscopy:

-

¹H NMR and ¹³C NMR: To confirm the chemical structure and the positions of the substituents on the aromatic ring.

-

FT-IR: To identify the characteristic vibrational frequencies of the nitro (-NO₂), thiocyanate (-SCN), and C-Br functional groups.

-

Mass Spectrometry: To determine the molecular weight and fragmentation pattern of the compound.

-

Safety and Handling

As a Senior Application Scientist, it is imperative to emphasize the importance of safety in all experimental procedures.

-

4-Bromo-2-nitroaniline: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[4]

-

Sodium Thiocyanate: Harmful if swallowed or in contact with skin. Contact with acids liberates very toxic gas.

-

Bromine: Highly toxic, corrosive, and a strong oxidizing agent. Causes severe skin burns and eye damage. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Glacial Acetic Acid: Corrosive and causes severe skin burns and eye damage.

Always consult the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.

Conclusion and Future Perspectives

This technical guide has detailed a reliable and efficient one-step synthesis of 4-Bromo-2-nitro-1-thiocyanatobenzene via direct electrophilic thiocyanation. By providing a thorough understanding of the reaction mechanism and a detailed experimental protocol, this document aims to empower researchers to confidently and safely produce this valuable chemical intermediate. The versatility of 4-Bromo-2-nitro-1-thiocyanatobenzene as a synthetic building block ensures its continued importance in the discovery and development of new pharmaceuticals and functional materials. Further research could focus on optimizing the reaction conditions for scalability and exploring greener synthetic routes to enhance the sustainability of its production.

References

-

PrepChem. Synthesis of 2-nitro-4-thiocyanatoaniline. Available from: [Link]

- D'hooghe, M., & De Kimpe, N. (2009).

-

PubChem. 4-Bromo-2-nitroaniline. National Center for Biotechnology Information. Available from: [Link]

-

LookChem. 4-Bromo-2-nitroaniline Safety Data Sheets(SDS). Available from: [Link]

Sources

- 1. Mechanochemical Thiocyanation of Aryl Compounds via C–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. prepchem.com [prepchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Preparation of aryl lsothiocyanates by pyrolysis of N-aryldithiocarbamates - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to 4-Bromo-2-nitro-1-thiocyanatobenzene for Advanced Research

Abstract

This technical guide provides a comprehensive scientific overview of 4-Bromo-2-nitro-1-thiocyanatobenzene, a polyfunctionalized aromatic compound with significant potential in synthetic chemistry and drug discovery. While detailed experimental data for this specific molecule is limited in public literature, this document consolidates available information and provides expert-driven insights into its physicochemical properties, a proposed robust synthetic pathway, predicted spectroscopic characteristics, and anticipated chemical reactivity. Furthermore, we explore its potential applications in medicinal chemistry by drawing parallels with structurally related bioactive molecules. This guide is intended for researchers, chemists, and professionals in drug development who require a deep technical understanding of this versatile chemical entity.

Introduction and Molecular Overview

4-Bromo-2-nitro-1-thiocyanatobenzene is a substituted benzene derivative featuring three distinct functional groups: a bromine atom, a nitro group (-NO₂), and a thiocyanate group (-SCN). This unique combination of an electron-withdrawing nitro group, a deactivating but ortho-para directing bromine, and a versatile thiocyanate moiety makes it an intriguing building block for organic synthesis. The electronic interplay between these groups dictates the molecule's reactivity, offering multiple avenues for further chemical modification.

The thiocyanate group, in particular, is a valuable synthon in medicinal chemistry. It can be readily converted into other sulfur-containing functional groups or can itself impart biological activity. Aryl thiocyanates and their isomers, isothiocyanates, are known for a range of biological effects, including antibacterial, anticancer, and anti-inflammatory properties[1][2]. The presence of the nitro and bromo substituents on the phenyl ring provides additional handles for synthetic diversification, allowing for the generation of a library of derivatives for structure-activity relationship (SAR) studies.

Physicochemical and Structural Characteristics

Precise experimental data for 4-Bromo-2-nitro-1-thiocyanatobenzene is not widely published. The following table summarizes its known and predicted properties based on available data from chemical suppliers and extrapolation from structurally similar compounds.

| Property | Value | Source(s) |

| IUPAC Name | 4-Bromo-2-nitro-1-thiocyanatobenzene | N/A |

| CAS Number | 157645-54-0 | N/A |

| Molecular Formula | C₇H₃BrN₂O₂S | N/A |

| Molecular Weight | 259.08 g/mol | N/A |

| Appearance | Yellow crystalline solid (Predicted) | [3] |

| Melting Point | Predicted: >100 °C | Inferred from analogs |

| Boiling Point | >300 °C at 760 mmHg (Predicted) | [3] |

| Solubility | Sparingly soluble in water; Soluble in organic solvents (e.g., acetone, DMSO, chloroform) | Inferred from analogs |

Proposed Synthesis Pathway and Experimental Protocol

Caption: Proposed two-step synthesis of 4-Bromo-2-nitro-1-thiocyanatobenzene.

Detailed Step-by-Step Protocol:

Step 1: Synthesis of the Starting Material, 4-Bromo-2-nitroaniline

The precursor, 4-bromo-2-nitroaniline, can be synthesized by the bromination of 2-nitroaniline[3][4].

-

In a suitable reaction vessel, dissolve 2-nitroaniline in glacial acetic acid.

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add a solution of bromine in glacial acetic acid dropwise while maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until TLC analysis indicates the consumption of the starting material.

-

Pour the reaction mixture into a large volume of ice-water.

-

Collect the precipitated yellow solid by vacuum filtration.

-

Wash the solid with cold water until the filtrate is neutral, and then with a small amount of cold ethanol.

-

Recrystallize the crude product from ethanol to yield pure 4-bromo-2-nitroaniline.

Step 2: Diazotization of 4-Bromo-2-nitroaniline

-

Prepare a solution of 4-bromo-2-nitroaniline in a mixture of aqueous hydrobromic acid and water.

-

Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, ensuring the temperature does not exceed 5 °C.

-

Continue stirring for 20-30 minutes after the addition is complete to ensure full formation of the diazonium salt. The resulting solution should be tested with starch-iodide paper to confirm a slight excess of nitrous acid.

Step 3: Sandmeyer Thiocyanation

The Sandmeyer reaction is a well-established method for converting diazonium salts into various functionalities, including thiocyanates[5][6].

-

In a separate flask, prepare a solution or suspension of copper(I) thiocyanate (CuSCN) in a suitable solvent like acetonitrile or water, cooled to 0-5 °C.

-

Slowly add the cold diazonium salt solution from Step 2 to the stirred CuSCN suspension.

-

Observe for the evolution of nitrogen gas, which indicates the progression of the reaction.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.

-

Extract the product with an organic solvent such as ethyl acetate or dichloromethane.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude 4-Bromo-2-nitro-1-thiocyanatobenzene.

-

Purify the product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Chemical Reactivity and Synthetic Potential

The reactivity of 4-Bromo-2-nitro-1-thiocyanatobenzene is governed by its three functional groups.

-

Nitro Group (-NO₂): The strongly electron-withdrawing nitro group deactivates the aromatic ring towards electrophilic substitution. However, it is a key functional group for further transformations. It can be readily reduced to an amino group (-NH₂) using reagents like tin(II) chloride (SnCl₂) in hydrochloric acid or iron powder in acetic acid[7][8][9][10][11]. This transformation is fundamental in drug synthesis, as it introduces a versatile amino group for amidation, sulfonylation, or further diazotization reactions.

-

Thiocyanate Group (-SCN): The thiocyanate group is an ambident nucleophile and can undergo various reactions. It can be hydrolyzed to a thiol, oxidized to a sulfonic acid, or reduced. Importantly, aryl thiocyanates can serve as precursors to other sulfur-containing heterocycles, which are common motifs in bioactive molecules[12].

-

Bromine Atom (-Br): The bromine atom can participate in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of carbon-carbon or carbon-heteroatom bonds at the C4 position. However, the strong deactivation by the nitro group might necessitate forcing reaction conditions.

Caption: Key reaction pathways for 4-Bromo-2-nitro-1-thiocyanatobenzene.

Predicted Spectroscopic Data for Characterization

While experimental spectra are not publicly available, the following are predictions based on the analysis of similar structures[13][14][15].

-

¹H NMR (in CDCl₃, predicted):

-

The aromatic region should display a characteristic three-proton system.

-

A doublet around δ 8.0-8.2 ppm (proton ortho to the nitro group).

-

A doublet of doublets around δ 7.6-7.8 ppm (proton between the bromo and thiocyanate groups).

-

A doublet around δ 7.4-7.6 ppm (proton ortho to the bromo group).

-

The exact chemical shifts and coupling constants will depend on the solvent and experimental conditions.

-

-

¹³C NMR (in CDCl₃, predicted):

-

Six distinct aromatic carbon signals are expected.

-

The carbon bearing the thiocyanate group should appear around δ 110-115 ppm.

-

The carbon bearing the nitro group will be significantly deshielded.

-

The carbon bearing the bromine atom will also be deshielded.

-

The remaining three aromatic carbons will resonate in the typical δ 120-140 ppm range.

-

-

Infrared (IR) Spectroscopy (KBr pellet, predicted):

-

A sharp, strong absorption around 2150-2160 cm⁻¹ characteristic of the C≡N stretch of the thiocyanate group[16].

-

Strong asymmetric and symmetric stretching vibrations for the nitro group around 1530-1550 cm⁻¹ and 1340-1360 cm⁻¹ , respectively[17][18].

-

C-Br stretching vibration in the lower frequency region (typically below 700 cm⁻¹).

-

Aromatic C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region[19].

-

-

Mass Spectrometry (Electron Impact - EI):

-

The mass spectrum should show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio), with peaks at m/z 258 and 260[20][21].

-

Common fragmentation patterns for aromatic nitro compounds include the loss of NO (M-30), NO₂ (M-46), and combinations thereof[22][23].

-

Potential Applications in Drug Discovery and Medicinal Chemistry

Aryl thiocyanates are recognized as important pharmacophores. The thiocyanate group can act as a bioisostere for other functional groups and is implicated in various biological activities[1][2][24]. The title compound, 4-Bromo-2-nitro-1-thiocyanatobenzene, can serve as a valuable intermediate for synthesizing novel therapeutic agents.

-

Anticancer Agents: Many organic thiocyanates and their isothiocyanate isomers exhibit potent anticancer activity through various mechanisms, including the induction of apoptosis and inhibition of cell proliferation.

-

Antimicrobial Agents: The thiocyanate moiety is present in several compounds with demonstrated antibacterial and antifungal properties.

-

Enzyme Inhibitors: The electrophilic nature of the thiocyanate group can allow for covalent modification of enzyme active sites, leading to potent and irreversible inhibition.

The reduction of the nitro group to an amine provides a gateway to a vast chemical space. The resulting 4-bromo-2-amino-1-thiocyanatobenzene can be used to synthesize benzothiazoles and other heterocyclic systems that are prevalent in many approved drugs.

Safety, Handling, and Storage

-

Hazards: This compound should be considered toxic and an irritant. Brominated aromatic compounds can be harmful if inhaled, ingested, or absorbed through the skin[25][26][27][28]. Nitroaromatic compounds are often toxic and can be skin and eye irritants.

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Handling: Avoid creating dust. Use appropriate tools for weighing and transferring the solid.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place away from incompatible materials such as strong oxidizing agents and strong bases.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

4-Bromo-2-nitro-1-thiocyanatobenzene is a chemical entity with considerable untapped potential for synthetic and medicinal chemistry. This guide has provided a framework for its synthesis, characterization, and further derivatization based on established chemical principles and data from analogous compounds. The strategic placement of its functional groups offers a platform for the development of novel molecules with potential therapeutic applications. As with any lesser-studied compound, all proposed experimental work should be conducted with careful planning and adherence to strict safety protocols.

References

- BenchChem. (2025). A Technical Guide to the Historical Synthesis of 4-Bromo-2-nitroaniline. BenchChem.

- Guidechem. (n.d.). How to Synthesize 4-Bromo-2-nitroaniline Efficiently and Environmentally. Guidechem.

- Das, B., et al. (n.d.). Efficient Reductions of Nitroarenes with SnCl2 in Ionic Liquid.

- PrepChem.com. (n.d.). Synthesis of 4-bromo-2-nitroacetanilide. PrepChem.com.

- ResearchGate. (n.d.). Reduction of Nitroarenes with SnCl2 in TBAB | Download Table.

- SciSpace. (n.d.).

- ProQuest. (n.d.). 4-bromo-2-nitroaniline: A multistep synthesis. ProQuest.

- Khan, I., & Ali, S. (2018). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 15(11), 2379-2401.

- ACS GCI Pharmaceutical Roundtable. (n.d.). Sn2+ reduction. WordPress.

- Wikipedia. (n.d.). Sandmeyer reaction. Wikipedia.

- askIITians. (2025). Reduction of aromatic nitro compounds using Sn and HCl gives:. askIITians.

- Navin N. Bappalige, et al. (n.d.). Growth and Characterization of 4 –Bromo 2-nitro Aniline a New Nonlinear Optical Organic Crystal.

- ResearchGate. (n.d.). Transition metal-free synthesis of thiocyanate- or nitro-arenes using diaryliodonium salts.

- ResearchGate. (n.d.). Sandmeyer Reaction.

- Danoun, G., et al. (2014). Sandmeyer trifluoromethylthiolation of arenediazonium salts with sodium thiocyanate and Ruppert–Prakash reagent. Chemical Science, 5(4), 1333-1338.

- Organic Chemistry Portal. (n.d.). Thiocyanate synthesis by C-S coupling or substitution. Organic Chemistry Portal.

- Taylor & Francis Group. (2016). Transition-metal-free synthesis of thiocyanato- or nitro-arenes through diaryliodonium salts. Figshare.

- de Castro, A. A., et al. (2020).

- ResearchGate. (n.d.). Development of a procedure for preparing 2-nitro-4-thiocyanoaniline.

- ResearchGate. (n.d.). Examples of bioactive thiocyanate‐containing molecules and synthetic strategies to access alkylthiocyanates.

- University of Wisconsin-Platteville. (n.d.).

- ResearchGate. (n.d.). Selective Determination of Organic and Inorganic Thiocyanates in Aqueous Solution by IR Spectrophotometry.

- de Castro, A. A., et al. (2020).

- Wiadomości Lekarskie. (1998).

- eGyanKosh. (n.d.).

- Organic & Biomolecular Chemistry. (n.d.).

- Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups.

- Darnerud, P. O., et al. (2012). Health consequences of exposure to brominated flame retardants: a systematic review. International Journal of Andrology, 35(3), 324-336.

- ResearchGate. (2023).

- Lieber, E., Rao, C. N. R., & Ramachandran, J. (1959). The infrared spectra of organic thiocyanates and isothiocyanates. Spectrochimica Acta, 13(4), 296-299.

- Fiveable. (n.d.). Aryl Thiocyanates Definition - Organic Chemistry Key Term.

- University of Calgary. (n.d.). IR: nitro groups.

- University of Louisiana at Lafayette. (n.d.).

- OpenStax. (2023). 15.

- National Oceanic and Atmospheric Administr

- RTI International. (2022). Brominated Flame Retardants – A Question of Safety.

- YouTube. (2024).

- Save My Exams. (2025). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note.

- Chemistry LibreTexts. (2023).

- University College London. (n.d.). Stereoselective Synthesis of Densely Substituted Tetrahydroquinolines by a Conjugate Addition nitro-Mannich Reaction. UCL Discovery.

- BLD Pharm. (n.d.).

- Acta Crystallographica Section E. (n.d.).

- PubChem. (n.d.). 4-Bromo-2-nitroaniline.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Recent progress of direct thiocyanation reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Page loading... [guidechem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. scispace.com [scispace.com]

- 10. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]

- 11. Reduction of aromatic nitro compounds using Sn and HCl gives: - askIITians [askiitians.com]

- 12. fiveable.me [fiveable.me]

- 13. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 14. 4-Nitrophenyl 2-bromo-2-methylpropanoate - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 4-Bromo-2-nitroaniline | C6H5BrN2O2 | CID 70132 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. orgchemboulder.com [orgchemboulder.com]

- 19. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 20. savemyexams.com [savemyexams.com]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 23. whitman.edu [whitman.edu]

- 24. Mechanochemical Thiocyanation of Aryl Compounds via C-H Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. [Toxicity of selected brominated aromatic compounds] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Health consequences of exposure to brominated flame retardants: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. BROMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 28. Brominated Flame Retardants & Toxicity | RTI [rti.org]

Reactivity profile of 4-Bromo-2-nitro-1-thiocyanatobenzene

An In-depth Technical Guide to the Reactivity Profile of 4-Bromo-2-nitro-1-thiocyanatobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Scaffold for Complex Synthesis

4-Bromo-2-nitro-1-thiocyanatobenzene is a polyfunctionalized aromatic compound that serves as a highly valuable intermediate in modern organic synthesis. Its structure is characterized by a benzene ring substituted with three distinct functional groups: a bromine atom, a nitro group, and a thiocyanate group. The electronic interplay between these substituents—specifically the potent electron-withdrawing nitro group positioned ortho to both the bromine and thiocyanate—creates a unique reactivity profile. This guide provides an in-depth exploration of this profile, offering field-proven insights into its synthetic utility and mechanistic underpinnings. For professionals in drug discovery and agrochemical development, understanding how to selectively manipulate each functional group is key to unlocking the potential of this versatile molecular scaffold.

Molecular Structure and Electronic Properties

The reactivity of 4-Bromo-2-nitro-1-thiocyanatobenzene is dictated by the electronic nature and relative positioning of its substituents.

-

Nitro Group (-NO₂): As a powerful electron-withdrawing group through both inductive (-I) and resonance (-M) effects, the nitro group is the primary activating feature of the ring. It significantly reduces the electron density of the aromatic system, making it susceptible to nucleophilic attack.

-

Bromo Group (-Br): A halogen atom that acts as a good leaving group in nucleophilic aromatic substitution (SNAr) reactions. Its departure is facilitated by the ortho-positioning of the activating nitro group.

-

Thiocyanate Group (-SCN): A versatile pseudohalogen that can act as a leaving group, be converted into other sulfur-containing functionalities, or participate in cyclization reactions.[1]

The confluence of these groups makes the molecule an ideal substrate for sequential and regioselective transformations, enabling the construction of complex molecular architectures.

Core Reactivity I: Nucleophilic Aromatic Substitution (SNAr)

The most prominent reaction pathway for 4-Bromo-2-nitro-1-thiocyanatobenzene is nucleophilic aromatic substitution (SNAr). The benzene ring is highly electron-deficient, particularly at the carbons bearing the bromo and thiocyanato groups, priming them for attack by nucleophiles.

Mechanism and Regioselectivity

The SNAr reaction proceeds via a two-step addition-elimination mechanism.[2] The first step, which is rate-determining, involves the attack of a nucleophile on the carbon atom bearing a leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2][3] The stability of this complex is paramount, and it is significantly enhanced by the presence of electron-withdrawing groups at the ortho and para positions, which can delocalize the negative charge.[4][5]

In 4-Bromo-2-nitro-1-thiocyanatobenzene, the nitro group is ortho to the bromine atom. This positioning provides powerful stabilization for the Meisenheimer complex formed upon nucleophilic attack at C-4 (the carbon attached to bromine), making the displacement of the bromide ion the most favorable SNAr pathway.

Caption: SNAr mechanism on 4-Bromo-2-nitro-1-thiocyanatobenzene.

Experimental Protocol: SNAr with an Amine

This protocol describes a representative SNAr reaction using an amine as the nucleophile to displace the bromide.

Objective: To synthesize N-alkyl-4-thiocyanato-3-nitroaniline.

Materials:

-

4-Bromo-2-nitro-1-thiocyanatobenzene

-

Alkylamine (e.g., propylamine, 2.5 equivalents)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Potassium carbonate (K₂CO₃, 2.0 equivalents)

-

Round-bottom flask, condenser, magnetic stirrer, heating mantle

-

Standard workup and purification reagents (Ethyl acetate, brine, anhydrous sodium sulfate)

Procedure:

-

To a stirred solution of 4-Bromo-2-nitro-1-thiocyanatobenzene (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).

-

Add the alkylamine (2.5 eq) dropwise at room temperature.

-

Heat the reaction mixture to 80 °C and maintain for 4-6 hours, monitoring progress by TLC.

-

After completion, cool the mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the desired product.

Core Reactivity II: Selective Reduction of the Nitro Group

A pivotal transformation in leveraging this scaffold is the selective reduction of the nitro group to an amine (-NH₂). This reaction unlocks a vast number of subsequent synthetic possibilities, including diazotization, acylation, and cyclization reactions. The primary challenge is to achieve this reduction with high chemoselectivity, preserving the bromo and thiocyanato functionalities.[6]

Causality Behind Reagent Choice

The choice of reducing agent is critical to avoid unwanted side reactions, such as dehalogenation or reduction of the thiocyanate group.

-

Catalytic Hydrogenation (H₂/Pd/C): While highly efficient for nitro reduction, standard palladium on carbon catalysts are notorious for causing dehalogenation of aryl halides.[7] This method is generally not recommended when preservation of the C-Br bond is desired.

-

Raney Nickel: This catalyst is often a superior choice to Pd/C for substrates where dehalogenation is a concern.[7]

-

Metal/Acid Systems (Fe/HCl, Sn/HCl): These classic conditions are robust and highly selective for the reduction of nitro groups in the presence of halides.[8][9] Tin(II) chloride (SnCl₂) in an organic solvent like ethanol or ethyl acetate offers a milder, highly effective alternative.[7]

Data Summary: Nitro Group Reduction Methods

| Reagent System | Solvent | Typical Temp. | Selectivity Profile | Citation(s) |

| Fe / NH₄Cl | EtOH / H₂O | Reflux | Excellent; preserves -Br and -SCN. Robust and cost-effective. | [6] |

| SnCl₂·2H₂O | EtOH or EtOAc | 50-70 °C | Excellent; mild conditions, highly selective for -NO₂ over many functional groups. | [6][7] |

| H₂ (1 atm), Raney Ni | MeOH or EtOH | Room Temp. | Good; generally avoids dehalogenation seen with Pd/C. | [7] |

| Sodium Sulfide (Na₂S) | EtOH / H₂O | Reflux | Good; useful when acidic or hydrogenation conditions are incompatible. | [7] |

Experimental Protocol: Selective Nitro Reduction with SnCl₂

Objective: To synthesize 4-bromo-2-amino-1-thiocyanatobenzene.

Procedure:

-

In a round-bottom flask, suspend 4-Bromo-2-nitro-1-thiocyanatobenzene (1.0 eq) in ethanol.

-

Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 equivalents) in concentrated hydrochloric acid dropwise while stirring. An exotherm may be observed.

-

After the addition is complete, heat the mixture to 70 °C and stir for 2-3 hours until the starting material is consumed (monitored by TLC).

-

Cool the reaction mixture and carefully neutralize it by the slow addition of a saturated sodium bicarbonate solution until the pH is ~8.

-

Extract the product into ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify via column chromatography if necessary.

Core Reactivity III: Transformations of the Thiocyanate Group

The thiocyanate group is a versatile handle for introducing sulfur-containing moieties or for participating in cyclization events.

-

Conversion to Thiol: The -SCN group can be hydrolyzed under basic conditions or reduced (e.g., with NaBH₄ or LiAlH₄) to the corresponding thiol (-SH). The resulting 4-bromo-2-nitrobenzenethiol is itself a useful synthetic intermediate.[10]

-

Intramolecular Cyclization: One of the most powerful applications emerges after the reduction of the ortho-nitro group. The resulting 2-amino-1-thiocyanatobenzene derivative can undergo spontaneous or induced intramolecular cyclization to form a 2-aminobenzothiazole ring system, a privileged scaffold in medicinal chemistry.

Synthetic Strategy: A Multi-Step Workflow

The true synthetic power of 4-Bromo-2-nitro-1-thiocyanatobenzene is realized in multi-step sequences that leverage its orthogonal reactivity. The following workflow illustrates how this single starting material can lead to diverse and complex products.

Caption: A synthetic workflow demonstrating sequential functionalization.

This workflow illustrates a logical path:

-

SNAr: The bromine is selectively replaced to introduce a first point of diversity (R¹).[2]

-

Nitro Reduction: The nitro group is chemoselectively reduced to an amine, creating a key nucleophile.[6][7]

-

Divergent Pathways: The resulting diamine intermediate can either undergo intramolecular cyclization to form a benzothiazole or the remaining thiocyanate can be used for further functionalization, such as cross-coupling reactions.

Conclusion

4-Bromo-2-nitro-1-thiocyanatobenzene is more than a simple chemical intermediate; it is a strategically designed scaffold for efficient and divergent synthesis. By understanding the electronic factors that govern its reactivity, researchers can selectively address each of its functional groups. The ability to perform nucleophilic aromatic substitution, followed by selective nitro reduction and subsequent cyclization or further modification, provides a robust and reliable pathway to complex heterocyclic compounds of significant interest to the pharmaceutical and agrochemical industries. This guide serves as a foundational resource for harnessing the full synthetic potential of this versatile molecule.

References

-

Mechanochemical Thiocyanation of Aryl Compounds via C–H Functionalization. ACS Omega. [Link]

-

Organic thiocyanates. Wikipedia. [Link]

-

Recent advances in photochemical and electrochemically induced thiocyanation: a greener approach for SCN-containing compound formation. RSC Publishing. [Link]

-

Mechanochemical Thiocyanation of Aryl Compounds via C–H Functionalization. Semantic Scholar. [Link]

-

Thiocyanation of Aromatic and Heteroaromatic Compounds using Ammonium Thiocyanate and I2O5. ResearchGate. [Link]

-

The effect of added halide and thiocyanate ions on the nitroamine–nitrous acid reaction. The oxidation of nitroamine by halogens. Journal of the Chemical Society, Dalton Transactions. [Link]

-

Nucleophilic aromatic substitution. CEM Corporation. [Link]

-

Nitro Reduction. Organic Chemistry Portal. [Link]

-

Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Master Organic Chemistry. [Link]

-

Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. Chemistry LibreTexts. [Link]

-

Nucleophilic Aromatic Substitution. Professor Dave Explains. [Link]

-

Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution. Stack Exchange. [Link]

-

Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). Semantic Scholar. [Link]

-

4-Bromo-2-nitrobenzene-1-thiol. PubChem. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. cem.de [cem.de]

- 3. m.youtube.com [m.youtube.com]

- 4. echemi.com [echemi.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. 4-Bromo-2-nitrobenzene-1-thiol | C6H4BrNO2S | CID 21980019 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Ascendant Role of Nitro-Substituted Thiocyanatobenzenes in Modern Chemistry: A Technical Guide to Synthesis, Bioactivity, and Application

Abstract